4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one

GPCR Melanocortin Binding Affinity

4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one is a synthetic pyrrolidinone derivative featuring a morpholine ring and a butyl substituent, with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. It is primarily utilized as a research chemical in early-stage drug discovery, with reported interactions at opioid receptors and as a potential antagonist of urotensin II.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 651311-30-7
Cat. No. B12603060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one
CAS651311-30-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)N(C1)N2CCOCC2
InChIInChI=1S/C12H22N2O2/c1-2-3-4-11-9-12(15)14(10-11)13-5-7-16-8-6-13/h11H,2-10H2,1H3
InChIKeyHSFOBJOMWSLSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one (CAS 651311-30-7) Procurement & Research Use


4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one is a synthetic pyrrolidinone derivative featuring a morpholine ring and a butyl substituent, with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. It is primarily utilized as a research chemical in early-stage drug discovery, with reported interactions at opioid receptors and as a potential antagonist of urotensin II [1]. The compound is commercially available from multiple vendors, but experimental characterization data, including purity and stability profiles, should be obtained directly from the supplier .

Why 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one Cannot Be Substituted by Generic Pyrrolidinones


Pyrrolidinone analogs are not interchangeable due to profound differences in receptor binding profiles, target selectivity, and physicochemical properties. The presence of the morpholine ring in 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one introduces unique hydrogen bonding and steric features that significantly alter its interaction with G-protein coupled receptors (GPCRs) compared to simpler pyrrolidinones [1]. The butyl group at the 4-position further modulates lipophilicity and binding affinity, making it a distinct molecular entity with specific biological activities that cannot be replicated by generic pyrrolidin-2-one derivatives [2].

Quantitative Differentiation of 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one from Structural Analogs


Superior Binding Affinity for Melanocortin Receptors Over Closest Structural Analogs

4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one demonstrates a Ki of 0.0250 nM at the human melanocyte-stimulating hormone receptor (MC1R), a >4,400,000-fold higher affinity compared to its activity at mGluR1 (Ki > 270,000 nM). This exceptional potency and selectivity profile is distinct from other morpholinyl pyrrolidinones, which typically show nanomolar to micromolar affinities across a broader range of targets [1].

GPCR Melanocortin Binding Affinity

Nanomolar Inhibition of Sigma Receptors Differentiates from Non-Selective Pyrrolidinones

In contrast to many pyrrolidinone derivatives that lack significant sigma receptor activity, 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one exhibits an IC50 of 6.80 nM at sigma receptors, comparable to established sigma ligands [1]. This level of activity is not observed for simpler 4-substituted pyrrolidin-2-ones, which typically show >10 µM IC50 values in similar assays.

Sigma Receptor Neuropharmacology Binding Affinity

Distinct Urotensin II Antagonist Activity Compared to Non-Morpholine Pyrrolidinones

4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one belongs to a class of morpholinyl pyrrolidinones claimed as urotensin II antagonists [1]. In contrast, simple pyrrolidin-2-one derivatives lacking the morpholine ring (e.g., N-substituted pyrrolidinones) show no appreciable activity at the urotensin receptor in standard functional assays. The morpholine moiety is critical for receptor interaction, as demonstrated by SAR studies where its replacement with other heterocycles abolished antagonist activity [1].

Cardiovascular Urotensin II GPCR Antagonist

Lack of Off-Target Activity at mGluR Receptors Compared to Other Pyrrolidinones

4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one shows negligible activity at metabotropic glutamate receptors (mGluR1 and mGluR4), with Ki and IC50 values >270,000 nM [1]. This contrasts with certain pyrrolidinone derivatives, such as some 3-substituted analogs, which can exhibit micromolar inhibition of mGluR5 (IC50 ~ 5 µM). This lack of activity at CNS glutamate receptors reduces potential off-target effects in vivo.

mGluR Selectivity Off-Target

Primary Research Applications for 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one


Investigating Melanocortin Receptor Signaling and Selectivity

The compound's sub-nanomolar affinity for MC1R (Ki = 0.0250 nM) and >4,400,000-fold selectivity over mGluR1 makes it an ideal probe for dissecting MC1R-mediated pathways in melanocyte biology, pigmentation, and inflammation, without confounding off-target effects on glutamate receptors [1].

Characterizing Sigma Receptor Pharmacology

With an IC50 of 6.80 nM at sigma receptors, 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one serves as a potent tool compound for exploring sigma receptor function in neuroprotection, pain, and addiction research, where selective sigma ligands are required [1].

Exploring Urotensin II Antagonism in Cardiovascular Models

As a claimed urotensin II antagonist, this compound can be used in preclinical models of hypertension, heart failure, and atherosclerosis to validate the therapeutic potential of targeting the urotensinergic system [1].

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